Desmethyl Nafcillin Sodium Salt
Description
Contextualization within Beta-Lactam Antibiotic Chemistry
The broader family of beta-lactam antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, forms the cornerstone of antibacterial therapy. wikipedia.orgnih.gov The defining feature of these compounds is the beta-lactam ring, a four-membered cyclic amide. ipp.pt This highly strained ring is crucial to their mechanism of action, which involves the inhibition of bacterial cell wall synthesis. wikipedia.orgyoutube.com
Beta-lactam antibiotics function by mimicking the D-alanyl-D-alanine residues of the peptidoglycan precursors, which are essential for building the bacterial cell wall. biomolther.org They bind to and inactivate penicillin-binding proteins (PBPs), enzymes critical for the final transpeptidation step in peptidoglycan synthesis. wikipedia.orgdrugbank.com This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. youtube.com Nafcillin (B1677895), and by extension its desmethyl derivative, belongs to the penicillin class of beta-lactam antibiotics. wikipedia.org
Academic Significance as a Related Substance and Impurity of Nafcillin
The academic and pharmaceutical significance of Desmethyl Nafcillin Sodium Salt lies in its status as a process-related impurity and potential degradant of nafcillin. veeprho.comsemanticscholar.org The control of impurities in pharmaceutical products is a mandate of regulatory bodies worldwide to ensure the safety, quality, and efficacy of medications. veeprho.com The presence of impurities, even in small quantities, can potentially alter the therapeutic effect or lead to adverse reactions.
Research in this area focuses on the identification, characterization, and quantification of such related substances. semanticscholar.orgnih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to detect and monitor the levels of Desmethyl Nafcillin and other impurities in batches of nafcillin. semanticscholar.org The study of these impurities also provides insights into the stability of the parent drug under various conditions and helps in optimizing manufacturing and storage protocols to minimize their formation. nih.gov
Historical Perspective on its Identification and Study
The story of Desmethyl Nafcillin is intrinsically tied to the development and subsequent quality control of nafcillin. The "golden era" of antibiotic discovery, from the 1940s to the 1960s, saw the introduction of numerous antibiotic classes, including many semi-synthetic penicillins. reactgroup.orgissarice.com Nafcillin itself was approved for use in the United States in 1970 as a second-generation penicillin resistant to penicillinase, an enzyme produced by some bacteria that inactivates standard penicillins. nih.gov
The identification and study of impurities like Desmethyl Nafcillin would have become a focal point with the establishment of modern pharmaceutical quality control standards. As analytical methods became more sophisticated, the ability to detect and characterize minor components in drug formulations improved. The synthesis of nafcillin and its related substances was reported in the literature, which would include compounds like its desmethyl analogue, as part of the comprehensive analysis of the drug's purity profile. nih.gov
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | Sodium (2S, 5R, 6R)-6-(2-methoxy-1-naphthamido)-3, 3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate | veeprho.com |
| CAS Number | 1104-49-0 | chemicalbook.com |
Table 2: Comparison of Nafcillin and Desmethyl Nafcillin
| Feature | Nafcillin | Desmethyl Nafcillin | Source |
|---|---|---|---|
| Core Structure | 6-aminopenicillanic acid | 6-aminopenicillanic acid | chemicalbook.comsemanticscholar.org |
| Side Chain | (2-ethoxy-1-naphthoyl)amino group | (2-methoxy-1-naphthoyl)amino group | veeprho.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H20N2NaO5S |
|---|---|
Molecular Weight |
423.4 g/mol |
InChI |
InChI=1S/C20H20N2O5S.Na/c1-20(2)15(19(25)26)22-17(24)14(18(22)28-20)21-16(23)13-11-7-5-4-6-10(11)8-9-12(13)27-3;/h4-9,14-15,18H,1-3H3,(H,21,23)(H,25,26);/t14-,15+,18-;/m1./s1 |
InChI Key |
RUVCZVUDVRMREH-GDUZTWOJSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC4=CC=CC=C43)OC)C(=O)O)C.[Na] |
Origin of Product |
United States |
Mechanisms and Pathways of Desmethyl Nafcillin Sodium Salt Formation
Chemical Synthesis Routes for Related Substances
The manufacturing process of Nafcillin (B1677895) Sodium involves complex chemical reactions where side reactions or impure starting materials can lead to the formation of structurally related compounds.
Nafcillin sodium is known to be highly sensitive to water. semanticscholar.orgumich.edu One of the primary degradation pathways involves the hydrolytic opening of the β-lactam ring, a core structural feature of all penicillin-class antibiotics. nih.govwikipedia.org This reaction leads to the formation of corresponding penicilloic acid derivatives. semanticscholar.orgumich.edu Studies have shown that this hydrolytic degradation can be intentionally induced at a controlled pH using an inorganic base to synthesize this type of impurity for use as a reference standard. semanticscholar.orgumich.edu This sensitivity highlights a key pathway where water can act as a reactant, altering the core structure of the nafcillin molecule.
The synthesis of Nafcillin Sodium is a multi-step process, with a key step being the acylation of 6-aminopenicillanic acid (6-APA). semanticscholar.orgumich.edugoogle.com In this reaction, the 6-APA nucleus is condensed with an activated form of a side chain, specifically 2-ethoxy-1-naphthoyl chloride. semanticscholar.orgumich.edu The purity of this acylating agent is critical. If the 2-ethoxy-1-naphthoyl chloride raw material contains impurities, such as its structural isomer 2-methoxy-1-naphthoyl chloride, this can lead to the formation of an incorrect final product. semanticscholar.org The acylation of 6-APA with this methoxy-containing impurity would result in a structural isomer of Nafcillin, which represents a significant process-related impurity. semanticscholar.org Such byproducts, formed due to intermediates in the acylation reaction, are a known source of impurities in the final bulk drug. semanticscholar.orgumich.edu
Degradation-Induced Generation of Desmethyl Nafcillin Sodium Salt
Beyond the synthesis process, this compound can be formed as a degradation product when the finished Nafcillin Sodium drug substance is exposed to environmental stressors like pH and heat.
To proactively identify potential degradants, pharmaceutical compounds are subjected to forced degradation or stress stability studies under conditions more severe than standard storage, as outlined by the International Conference on Harmonization (ICH) guidelines. nih.govsemanticscholar.org Such studies on Nafcillin Sodium have successfully generated and identified previously unknown degradation impurities. nih.govarkat-usa.orgresearchgate.net
The stability of penicillins is highly dependent on pH. nih.gov Generally, acidic conditions are more conducive to the degradation of penicillin than neutral or alkaline conditions. nih.gov For Nafcillin, degradation pathways are active across a range of pH values. For instance, hydrolytic degradation can be carried out using a controlled pH and an inorganic base. semanticscholar.orgumich.edu In one study, an impurity was isolated after dissolving the degraded Nafcillin Sodium sample in a phosphate (B84403) buffer of pH 7.5, indicating that degradation pathways are active in neutral to slightly alkaline environments. nih.gov The aqueous solution of Nafcillin Sodium itself has a pH between 6.0 and 8.5. nih.gov The degradation kinetics of penicillin have been shown to follow a pseudo-first-order model, with degradation rates being significantly different at pH 4, 7, and 10, confirming the profound influence of pH on stability. nih.gov
Elevated temperatures are a significant factor in the degradation of Nafcillin Sodium and the genesis of impurities. arkat-usa.orgresearchgate.net In stress studies, exposing Nafcillin Sodium to dry heat at 105°C for 150 hours resulted in the formation of a new impurity at a level of approximately 1.8% w/w. nih.gov This same impurity was also observed under other thermal stress conditions, such as at 80°C. semanticscholar.org The formation of this impurity, which was ultimately identified as a complex dimer, originates from the hydrolytic opening of the β-lactam ring, followed by a rearrangement of the penicillin moiety and subsequent intramolecular cleavage. nih.gov This demonstrates that thermal stress can initiate a cascade of reactions, leading to the formation of various complex degradation products.
The table below summarizes the conditions from a stress degradation study and the resulting impurity levels observed.
| Stress Condition | Duration | Impurity Level (% w/w) | Reference |
|---|---|---|---|
| Thermal Degradation | 150 hours at 105°C | ~1.8% | nih.gov |
| Humidity Degradation | 150 hours at 92% RH | ~0.4% | semanticscholar.org |
| Formal Stability (Accelerated) | 1 to 6 months at 40°C / 75% RH | 0.05% to 0.16% | nih.govsemanticscholar.org |
| Formal Stability (Long-term) | 3 to 12 months at 25°C / 60% RH | 0.05% to 0.16% | nih.govsemanticscholar.org |
Proposed Mechanistic Pathways of Degradation-Derived Formation
Elucidation of Chemical Transformation Steps
This compound is identified as a degradation impurity of Nafcillin Sodium. semanticscholar.orgveeprho.com The principal chemical transformation leading to its formation is the O-demethylation of the ethoxy group attached to the naphthalene (B1677914) ring of the parent Nafcillin molecule. frontiersin.org
This degradation process involves a series of chemical reactions. One proposed mechanism involves the hydrolytic opening of the β-lactam ring in Nafcillin. This is followed by a rearrangement of the penicillin moiety and subsequent intramolecular cleavage of the β-lactam ring by a thiol group. nih.gov Another pathway suggests that enzymes such as 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases can catalyze O-demethylation reactions. These enzymes work by hydroxylating the O-linked methyl group, which then leads to the elimination of formaldehyde. frontiersin.org The resulting molecule, Desmethyl Nafcillin, is then present as its sodium salt.
It has been noted that Nafcillin sodium is particularly sensitive to water, which can lead to its degradation into related compounds. semanticscholar.org The thermal degradation of nafcillin sodium is also a source of impurities, with one study identifying a novel thermal degradation impurity that elutes at a relative retention time of 1.31 to the nafcillin sodium peak in reverse-phase high-performance liquid chromatography (HPLC). researchgate.net
Role of Specific Reaction Conditions
The formation of this compound is highly dependent on the specific reaction conditions under which Nafcillin is stored or processed. Key factors influencing this degradation include pH, temperature, and the presence of catalysts. veeprho.comnih.gov
Studies have shown that the degradation of penicillins, including Nafcillin, is significantly affected by pH. For instance, the degradation rate of penicillin is higher in acidic conditions (pH 4) and alkaline conditions (pH 10) compared to a neutral pH of 7. nih.gov Specifically for Nafcillin, degradation can be accelerated in the presence of an alkaline solution. researchgate.net The presence of hydroxyl radicals (HO•) can also initiate the degradation of Nafcillin. researchgate.netnih.gov
The presence of metal ions can also catalyze the degradation process. One study found that Zn2+ had the most significant catalytic effect on penicillin degradation, followed by Cu2+, Mn2+, and Fe2+. nih.gov Furthermore, thermal stress, such as subjecting Nafcillin Sodium to dry heat at 105°C, can lead to the formation of degradation impurities. nih.govresearchgate.net
Interactive Data Table: Factors Influencing this compound Formation
| Factor | Condition | Impact on Degradation | Citation |
|---|---|---|---|
| pH | Acidic (pH 4) | Increased degradation rate | nih.gov |
| pH | Alkaline (pH 10) | Increased degradation rate | nih.gov |
| Catalyst | Hydroxyl Radicals (HO•) | Initiates degradation | researchgate.netnih.gov |
| Catalyst | Metal Ions (e.g., Zn2+, Cu2+) | Catalyzes degradation | nih.gov |
| Temperature | High Temperature (105°C) | Promotes thermal degradation | nih.govresearchgate.net |
| Moisture | Presence of Water | Sensitive, leads to degradation | semanticscholar.org |
Advanced Analytical Characterization and Quantification of Desmethyl Nafcillin Sodium Salt
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical workflow for Desmethyl Nafcillin (B1677895) Sodium Salt. These techniques allow for the effective separation of this compound from the main active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development and validation of HPLC methods are crucial for the accurate determination of Desmethyl Nafcillin Sodium Salt. These methods are designed to be specific, sensitive, and robust, ensuring reliable results.
Reversed-phase HPLC (RP-HPLC) is the predominant technique for detecting and quantifying impurities like this compound in nafcillin preparations. These methods typically utilize a C18 stationary phase, which provides the necessary hydrophobicity to retain and separate the various components of the sample. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. This composition is carefully adjusted to achieve optimal separation.
The United States Pharmacopeia (USP) outlines an HPLC method for determining nafcillin and its related compounds, including the desmethyl derivative. This method employs a C18 column and a mobile phase composed of a phosphate buffer and acetonitrile. The detection is typically carried out using a UV detector at a specific wavelength, often around 225 nm, where the penicillin nucleus exhibits strong absorbance. The specificity of the method ensures that peaks corresponding to nafcillin, Desmethyl Nafcillin, and other impurities are well-resolved from one another.
A key aspect of these methods is the impurity profiling, which involves identifying and quantifying all significant impurities. Desmethyl Nafcillin is a known process-related impurity and degradation product of nafcillin. Therefore, its monitoring is a critical quality control parameter.
| Parameter | Typical Conditions |
| Stationary Phase | C18 |
| Mobile Phase | Phosphate Buffer and Acetonitrile |
| Detection | UV at 225 nm |
To achieve the best possible separation of a complex mixture of related substances, which often includes the parent drug and multiple impurities with similar chemical structures, gradient elution is frequently employed. In the context of nafcillin analysis, a gradient elution program involves changing the composition of the mobile phase over the course of the analytical run.
Typically, the gradient starts with a higher proportion of the aqueous buffer to retain the more polar compounds, and the concentration of the organic modifier (e.g., acetonitrile) is gradually increased. This increase in organic solvent strength causes the elution of more hydrophobic compounds. Optimizing the gradient profile—including the initial and final mobile phase compositions, the rate of change, and any isocratic hold times—is essential for resolving closely eluting peaks, such as that of Desmethyl Nafcillin from other related substances. A well-optimized gradient ensures that all impurities are separated with sufficient resolution, allowing for accurate quantification.
Preparative Chromatography for Isolation and Enrichment
For the purpose of structural elucidation and toxicological studies, it is often necessary to isolate and enrich impurities like this compound. Preparative chromatography is the technique of choice for this purpose. This method is essentially a scaled-up version of analytical HPLC, designed to handle larger sample volumes and yield higher quantities of the purified compound.
The principles of separation remain the same as in analytical HPLC, often using similar stationary and mobile phases. However, preparative columns have a larger internal diameter and are packed with larger particle-sized stationary phase material to accommodate the higher sample load. The goal is to collect fractions containing the purified Desmethyl Nafcillin. These fractions are then typically subjected to further analytical techniques to confirm their purity and identity. The isolated material can then be used as a reference standard for future analytical work.
Spectroscopic and Spectrometric Structural Elucidation Methodologies
Once an impurity has been isolated, spectroscopic and spectrometric techniques are employed to definitively determine its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including pharmaceutical impurities like Desmethyl Nafcillin. NMR provides detailed information about the carbon-hydrogen framework of a molecule.
For Desmethyl Nafcillin, ¹H NMR and ¹³C NMR are used to confirm the absence of the methyl group that is present in the parent nafcillin molecule. In the ¹H NMR spectrum of nafcillin, a characteristic signal corresponding to the methyl protons would be observed. In the spectrum of Desmethyl Nafcillin, this signal would be absent, and instead, a signal for the proton on the demethylated position would appear, likely at a different chemical shift. Similarly, the ¹³C NMR spectrum would show the absence of the carbon signal for the methyl group.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure. These experiments are crucial for distinguishing between isomers and confirming the precise location of the demethylation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features.
The analysis involves passing a beam of infrared light through a sample, typically prepared as a potassium bromide (KBr) pellet. researchgate.netarkat-usa.org The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals characteristic absorption bands corresponding to the molecule's functional groups.
While a specific spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its molecular structure, which includes a β-lactam ring, an amide linkage, a carboxylate salt, a thioether, and a methoxy-substituted aromatic system. In studies of related nafcillin degradation products, IR spectroscopy, supported by computational simulations, has been crucial for structural validation. arkat-usa.org
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| β-Lactam C=O | Stretching | 1760 - 1790 |
| Amide C=O (Amide I) | Stretching | 1630 - 1680 |
| Carboxylate C=O | Asymmetric Stretching | 1550 - 1610 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Thioether C-S | Stretching | 600 - 800 |
| Ether C-O-C (Aryl-Alkyl) | Asymmetric Stretching | 1200 - 1275 |
The presence of a strong absorption band in the 1760-1790 cm⁻¹ range would be a key indicator of the strained four-membered β-lactam ring. The distinct bands for the amide carbonyl and the carboxylate anion, along with the N-H and various C-H stretches, collectively provide definitive evidence for the compound's structure.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This quantitative data is used to determine the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized or isolated compound like this compound, matching the experimentally determined elemental composition with the theoretical values calculated from its proposed molecular formula provides critical validation of its identity.
The theoretical molecular formula for this compound is C₂₀H₁₉N₂NaO₅S. lgcstandards.comveeprho.com Based on this formula, the expected elemental composition can be calculated with high precision.
Table 2: Theoretical Elemental Composition of this compound (C₂₀H₁₉N₂NaO₅S)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 240.22 | 53.78 |
| Hydrogen | H | 1.008 | 19.152 | 4.29 |
| Nitrogen | N | 14.007 | 28.014 | 6.29 |
| Sodium | Na | 22.990 | 22.990 | 5.16 |
| Oxygen | O | 15.999 | 79.995 | 17.95 |
| Sulfur | S | 32.06 | 32.06 | 7.21 |
| Total | 446.431 | 100.00 |
In practice, a purified sample of the compound is combusted under controlled conditions. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N. Other methods are used for sulfur and sodium. A close correlation between these experimental results and the theoretical percentages in Table 2 would serve to validate the empirical formula of this compound. This technique has been successfully applied in the characterization of other penicillin derivatives and impurities. nih.govmdpi.comnahrainuniv.edu.iq
Application of Computational Chemistry in Structural Elucidation
Computational chemistry has become an indispensable tool in modern chemical analysis, providing deep insights into molecular structure and properties that can be difficult to ascertain through experimental methods alone. For complex molecules like this compound, computational techniques, particularly Density Functional Theory (DFT), offer a powerful means of elucidating structure and predicting spectroscopic behavior.
Density Functional Theory (DFT) Calculations for Conformation and Spectra Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely used due to its favorable balance of accuracy and computational cost. researchgate.net In the context of this compound, DFT calculations can be applied to:
Determine Molecular Conformation: DFT is used to perform geometry optimization, a process that calculates the molecule's lowest-energy three-dimensional arrangement of atoms. nih.gov This provides a detailed picture of the molecule's shape, bond lengths, and bond angles.
Predict Spectroscopic Data: Once the optimized geometry is found, DFT can simulate various types of spectra. Of particular relevance is the prediction of vibrational frequencies. These calculated frequencies can be directly compared to an experimental IR spectrum. arkat-usa.org A strong agreement between the predicted and experimental spectra provides powerful evidence for the proposed molecular structure. This approach is especially valuable for confirming the assignment of complex vibrational bands. arkat-usa.orgresearchgate.net
The computational process typically involves selecting a functional (e.g., B3LYP or PBEPBE) and a basis set (e.g., 6-311G(d,p)) that are appropriate for the molecule being studied. nih.govnih.gov These calculations are often performed using specialized software packages like Gaussian. arkat-usa.orgnih.gov
Table 3: Typical Workflow for DFT-Based Structural Elucidation
| Step | Description | Purpose |
| 1. Input Generation | A hypothetical 3D structure of this compound is created. | To provide a starting point for the calculation. |
| 2. Geometry Optimization | The software iteratively adjusts atomic positions to find the minimum energy conformation. | To determine the most stable structure of the molecule. |
| 3. Frequency Calculation | Vibrational frequencies and their corresponding intensities are calculated for the optimized structure. | To predict the theoretical IR spectrum. |
| 4. Spectral Comparison | The calculated vibrational spectrum is compared with the experimental IR spectrum. | To validate the molecular structure by matching theoretical and experimental data. |
Studies on related nafcillin impurities and other complex pharmaceutical compounds have demonstrated the utility of DFT in confirming structures proposed by experimental techniques like NMR and Mass Spectrometry. arkat-usa.orgnih.gov By predicting spectral features, DFT serves as a powerful complementary tool for the unambiguous characterization of this compound.
Research Perspectives on the Impurity Profile and Biological Relevance of Desmethyl Nafcillin Sodium Salt
Impurity Profiling and Control in Drug Development Research
The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. neopharmlabs.com Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to manage impurities in new drug substances and products. amsbiopharma.com
The detection and quantification of process-related impurities such as Desmethyl Nafcillin (B1677895) Sodium Salt in Nafcillin Sodium require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.govnih.gov
Several studies have detailed HPLC methods for analyzing Nafcillin and its related substances. nih.govsemanticscholar.org These methods typically employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate or sodium acetate) and an organic modifier like acetonitrile (B52724). semanticscholar.orguspbpep.com Detection is usually performed using an ultraviolet (UV) detector at a specific wavelength, for instance, 254 nm. uspbpep.com
For structural characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools. nih.govnih.gov These techniques provide information about the molecular weight and fragmentation patterns of the impurities, which aids in their structural elucidation. nih.govarkat-usa.org For example, a study on a new degradation impurity in Nafcillin Sodium utilized LC-MS to identify the impurity, which was then further characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and other techniques. nih.gov
The table below summarizes typical chromatographic conditions used for the analysis of Nafcillin and its impurities.
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18, 3.9-mm × 30-cm |
| Mobile Phase | Filtered and degassed mixture of 0.05 M Sodium acetate and acetonitrile (70:30) |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolved in a diluent of sodium citrate buffer (pH 7.0) |
The data in this table is based on established methodologies for Nafcillin Sodium analysis. uspbpep.com
To accurately quantify impurities, certified reference standards are essential. sigmaaldrich.com For known impurities listed in pharmacopeias, reference standards are often commercially available. synzeal.com However, for novel or uncharacterized impurities like Desmethyl Nafcillin Sodium Salt, reference standards must be prepared.
There are two primary strategies for preparing impurity reference standards:
Isolation from bulk drug: Impurities can be isolated from batches of the drug substance where they are present at higher concentrations, often from samples subjected to stress conditions (e.g., heat, humidity, light) to accelerate degradation. nih.govsemanticscholar.org Techniques like preparative HPLC are used to isolate the impurity, which is then purified. arkat-usa.org
Chemical synthesis: If the structure of the impurity is known, it can be chemically synthesized. semanticscholar.org This approach can yield a larger quantity of the reference standard with high purity. Several companies specialize in the synthesis of pharmaceutical impurities and reference standards. synzeal.com
Once prepared, the reference standard must be thoroughly characterized to confirm its identity and purity using various analytical techniques, including NMR, MS, and elemental analysis. nih.govnih.gov
Pharmaceutical quality guidelines, particularly those from the ICH, provide a framework for the control of impurities in drug development. amsbiopharma.com The key guidelines relevant to impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. europa.eueuropa.euikev.org
These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. slideshare.netich.org
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at or above which the structure of an impurity must be determined.
Qualification Threshold: The level at or above which an impurity's biological safety must be established.
The table below outlines the ICH thresholds for impurities in new drug substances.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table is based on the ICH Q3A(R2) guideline. ich.org
Any impurity present at a level above the qualification threshold must have its safety demonstrated through toxicological studies or by providing evidence that it is a significant metabolite in humans or animals. ich.org
In Vitro Metabolism Studies of this compound and Related Naphthamides
In vitro metabolism studies are crucial for understanding how a compound is processed in the body. These studies help in identifying potential metabolites and understanding the enzymes involved in the metabolic pathways.
Cell-free systems are widely used to study drug metabolism in a controlled laboratory setting. The most common systems are:
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. nih.gov They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). researchgate.netresearchgate.net Human liver microsomes (HLMs) are often used to study the metabolic stability of a compound and identify its metabolites. nih.gov
Hepatocytes: These are whole liver cells that contain a full complement of drug-metabolizing enzymes and cofactors. They can perform both Phase I and Phase II metabolic reactions and are considered a more complete model of in vivo liver metabolism compared to microsomes. springernature.com
In a typical in vitro metabolism experiment, the compound of interest, such as this compound, is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). nih.gov The reaction mixture is then analyzed at different time points to measure the disappearance of the parent compound and the formation of metabolites. nih.gov
After incubation in a cell-free system, the resulting mixture is analyzed to identify the metabolites and degradation products. The primary analytical technique for this purpose is LC-MS/MS. nih.gov By comparing the chromatograms of the incubated sample with a control sample (without the enzyme source or cofactors), new peaks corresponding to potential metabolites can be identified. The mass spectrometer provides the molecular weight and fragmentation data, which are used to propose the structures of the metabolites.
For beta-lactam antibiotics like nafcillin and its derivatives, common metabolic and degradation pathways include:
Hydrolysis of the beta-lactam ring: This is a major degradation pathway for penicillins, leading to the formation of penicilloic acids. semanticscholar.org
Oxidative transformations: These are typically mediated by CYP enzymes and can involve hydroxylation or other modifications to the molecule.
Conjugation reactions: Phase II enzymes can add polar groups like glucuronic acid to the molecule, facilitating its excretion.
Studies on the degradation of Nafcillin Sodium have identified several degradation products, including penicilloic acid of Nafcillin and 2-ethoxy-1-naphthoic acid. arkat-usa.org It is plausible that this compound would undergo similar degradation and metabolic transformations. Further studies using in vitro systems would be necessary to definitively identify its specific metabolites.
Application of Isotope Labeling in Metabolism Research
The elucidation of the metabolic fate of pharmaceutical compounds is a cornerstone of drug development, providing critical insights into their efficacy and safety. Isotope labeling is a powerful technique extensively utilized in metabolism studies to trace the biotransformation of a drug within a biological system. While specific studies on the metabolism of this compound using isotope labeling are not extensively documented in publicly available literature, the application of this methodology can be extrapolated from established principles of drug metabolism research for related penicillin-based antibiotics.
Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are incorporated into the chemical structure of a drug molecule, in this case, Desmethyl Nafcillin. This "labeled" compound is then introduced into an in vitro or in vivo system. The presence of the heavier isotope does not significantly alter the physicochemical properties or biological activity of the molecule, allowing it to undergo the same metabolic processes as the unlabeled drug.
The primary advantage of this technique lies in the ability to unequivocally identify drug-related metabolites from endogenous molecules in complex biological matrices like plasma, urine, and feces. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish the labeled metabolites from the background, even at very low concentrations.
A hypothetical study employing isotope labeling to investigate the metabolism of Desmethyl Nafcillin could involve the synthesis of ¹³C-labeled Desmethyl Nafcillin. Following administration to a test system, biological samples would be collected at various time points. Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) would allow for the detection and structural characterization of metabolites. The mass shift corresponding to the incorporated ¹³C atoms would serve as a definitive marker for drug-related material, enabling the construction of a comprehensive metabolic map. This map would detail the various biotransformation pathways, such as hydroxylation, oxidation, or further degradation of the molecule.
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Nafcillin's resistance to penicillinase, an enzyme produced by some bacteria that inactivates many penicillins, is attributed to the bulky 2-ethoxynaphthyl group attached to the acyl side chain. This group sterically hinders the approach of the penicillinase enzyme to the β-lactam ring, thus protecting it from hydrolysis.
Desmethyl Nafcillin, lacking the methyl group on the ethoxy substituent, represents a subtle structural modification. The primary difference lies in the electronic and steric properties of the side chain. The removal of the methyl group from the ethoxy moiety to form a hydroxyethyl group could potentially impact several factors that influence biological activity.
To explore the hypothetical biological activities of Desmethyl Nafcillin and its analogs, a comparative data table can be constructed. This table would assess how variations in the side chain might affect key parameters such as penicillinase resistance, antibacterial spectrum, and affinity for penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics.
Interactive Data Table: Hypothetical Comparative Analysis of Nafcillin Analogs
| Compound | Structural Variation | Hypothetical Penicillinase Resistance | Hypothetical Antibacterial Spectrum | Hypothetical PBP Affinity |
| Nafcillin | 2-ethoxy-1-naphthyl side chain | High | Narrow (Gram-positive cocci) | High |
| Desmethyl Nafcillin | 2-(hydroxyethyl)-1-naphthyl side chain | Moderate to High | Narrow (Gram-positive cocci) | Moderate to High |
| Analog A | 2-methoxy-1-naphthyl side chain | High | Narrow (Gram-positive cocci) | High |
| Analog B | 2-propoxy-1-naphthyl side chain | Very High | Narrow (Gram-positive cocci) | High |
| Analog C | 2-ethoxy-1-quinolyl side chain | High | Potentially broader spectrum | Variable |
This table presents hypothetical data for illustrative purposes, as direct experimental values for Desmethyl Nafcillin and its analogs are not available in the cited literature.
The primary mechanism of action of nafcillin and other β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. mdpi.com This is achieved by the acylation of the active site serine residue of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com
The desmethylation of nafcillin to form Desmethyl Nafcillin could potentially influence its interaction with PBPs and its inhibitory mechanism in several ways:
Acylation Rate: The rate at which the penicillin molecule acylates the serine residue in the PBP active site is a key determinant of its inhibitory efficiency. The electronic properties of the side chain can influence the reactivity of the β-lactam ring. The removal of the methyl group might subtly alter the electron-donating or -withdrawing nature of the side chain, which could, in turn, affect the rate of acylation.
Orientation in the Active Site: The precise orientation of the antibiotic within the PBP active site is crucial for effective inhibition. The structural change from an ethoxy to a hydroxyethyl group could lead to a slightly different binding orientation for Desmethyl Nafcillin. This altered orientation might affect the proximity of the β-lactam carbonyl to the active site serine, thereby influencing the efficiency of the acylation reaction.
Without direct experimental data from techniques such as X-ray crystallography or kinetic enzyme assays for Desmethyl Nafcillin, the precise impact of desmethylation on its molecular interactions remains speculative. However, based on the well-understood mechanism of β-lactam antibiotics, it is plausible that this structural modification would have a measurable effect on the compound's ability to inhibit PBPs and, consequently, its antibacterial efficacy.
Emerging Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Controlled Impurity Synthesis
The precise identification and toxicological assessment of pharmaceutical impurities hinge on the availability of pure reference standards. Consequently, the development of targeted synthetic routes for impurities like Desmethyl Nafcillin (B1677895) Sodium Salt is a cornerstone of modern pharmaceutical analysis. Controlled synthesis allows for the unambiguous confirmation of impurity structures identified during routine analysis and provides the necessary material for developing and validating analytical methods.
Research has led to the successful synthesis of several process-related and degradation impurities of Nafcillin Sodium. semanticscholar.org These synthetic efforts are crucial for understanding how impurities are formed and for establishing their analytical profiles. For instance, specific impurities have been generated through controlled hydrolysis or by mimicking potential side reactions that occur during the bulk drug manufacturing process. semanticscholar.org
One common strategy involves the acylation of 6-aminopenicillanic acid (6-APA) with a specific acid chloride to produce the desired penicillin analogue. semanticscholar.org Variations in the starting materials or reaction conditions can lead to the formation of different impurities. For example, the presence of 2-methoxy-1-naphthoyl chloride as an impurity in the 2-ethoxy-1-naphthoyl chloride raw material can lead to the formation of a structural isomer of Nafcillin. semanticscholar.org Similarly, degradation impurities can be synthesized by subjecting the parent drug to specific stress conditions like controlled pH hydrolysis or oxidation. semanticscholar.org The hydrolysis of Nafcillin Sodium at a controlled pH has been used to synthesize a key degradation product in a 44% yield. semanticscholar.org Another impurity, Nafcillin sulfoxide, is formed via aerial oxidation and can be synthesized by treating Nafcillin sodium with peracetic acid. semanticscholar.org
These controlled syntheses provide an indispensable tool for analytical chemists, enabling the development of robust, specific methods for impurity detection and quantification in the final drug product.
| Impurity Name/Description | Synthetic Approach | Reported Yield | Reference |
|---|---|---|---|
| (2RS, 4S)-2-[[[(1R)-1-carboxy-1-(2-ethoxy-1-naphthyl)carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Hydrolysis of Nafcillin sodium at controlled pH | 44% | semanticscholar.org |
| Nafcillin Sulfoxide | Treatment of Nafcillin sodium with peracetic acid | 30% | semanticscholar.org |
| Structural Isomer of Nafcillin | Acylation of 6-aminopenicillanic acid with 2-methoxy-1-naphthoyl chloride | 60% | semanticscholar.org |
Integration of High-Throughput Screening in Impurity Analysis
As the number of potential impurities and regulatory expectations for their control increase, traditional analytical methods can become a bottleneck. High-throughput screening (HTS) offers a powerful solution, enabling the rapid analysis of numerous samples for the presence of impurities like Desmethyl Nafcillin Sodium Salt. The integration of HTS into impurity analysis workflows can significantly accelerate drug development and manufacturing processes. nih.gov
HTS methodologies in this context often involve the automation of sample preparation and analysis. mdpi.com For instance, automated solid-phase extraction (SPE) systems using 96-well plates can be employed for the rapid cleanup and concentration of impurities from complex matrices prior to analysis. mdpi.com This approach, when coupled with rapid analytical techniques like ultra-high-performance liquid chromatography (UHPLC), drastically reduces analysis time compared to manual methods. mdpi.com
Furthermore, HTS can be applied not just for quantification but also for discovery. Phenotypic screens, originally developed for antibiotic discovery, can be adapted to detect the biological impact of impurities. acs.org For example, a library of bacterial strains could be screened against samples containing known concentrations of Nafcillin spiked with various impurities to identify any synergistic or antagonistic effects on antibacterial activity. nih.govacs.org Cell-based assays in microtiter plates can be used to quickly assess the potential toxicity of a wide range of impurities identified during profiling studies. nih.gov
| HTS Method | Principle | Application in Impurity Analysis | Reference |
|---|---|---|---|
| Automated 96-Well SPE | Automated solid-phase extraction for parallel sample preparation. | Rapid sample cleanup and concentration for impurity quantification. | mdpi.com |
| Liquid Culture-Based Screening | Monitoring microbial growth inhibition in liquid media in a multi-well format. | Screening for the impact of impurities on the parent drug's efficacy. | acs.org |
| Flow Cytometry-Based Screening | Rapid analysis of single cells or particles in a fluid stream. | High-throughput toxicity screening of impurities against various cell lines. | tulane.edu |
| Reporter-Based Assays | Use of reporter genes (e.g., for fluorescence) to signal specific cellular events. | Identifying impurities that trigger specific biological pathways or stress responses. | nih.gov |
Advanced Chemometrics and Data Science in Impurity Profiling
Impurity profiling of complex molecules like Nafcillin often generates vast and intricate datasets, particularly when using hyphenated analytical techniques like LC-MS. biomedres.us Advanced chemometrics and data science provide the tools to extract meaningful information from this data, identify patterns, and build predictive models. nih.govresearchgate.net These approaches are essential for moving beyond simple quantification to a deeper understanding of impurity profiles. oup.com
Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are widely applied. nih.gov PCA can be used to visualize complex chromatographic data, helping to classify batches of a drug substance based on their impurity profiles and identify outlier samples that may warrant further investigation. oup.com PLS, a regression method, can be used to build models that correlate spectral or chromatographic data with impurity concentrations, offering a powerful alternative to traditional calibration methods. nih.gov
These data-driven methods are particularly valuable in stability studies, where they can help identify trends in the formation of degradation products like this compound over time. researchgate.net By analyzing the entire dataset simultaneously, chemometrics can uncover correlations between different impurities and process parameters that might be missed by univariate analysis. ijpsjournal.com This allows for the development of more robust control strategies and can aid in the identification of critical process parameters that influence the final impurity profile.
| Technique | Abbreviation | Function | Reference |
|---|---|---|---|
| Principal Component Analysis | PCA | Data visualization, pattern recognition, and outlier detection in multivariate data. | oup.com |
| Partial Least Squares | PLS | Multivariate calibration and regression; correlating analytical data to concentrations. | nih.gov |
| Multivariate Curve Resolution | MCR | Resolving co-eluting peaks in chromatography and extracting pure component spectra. | nih.gov |
| Artificial Neural Networks | ANN | Advanced non-linear modeling for predicting concentrations or classifying samples. | nih.gov |
Multidisciplinary Approaches to Understanding Impurity Behavior in Complex Pharmaceutical Systems
A comprehensive understanding of an impurity's lifecycle—from formation to its potential impact—cannot be achieved through a single scientific discipline. The study of this compound and other related compounds benefits immensely from multidisciplinary approaches that integrate synthetic chemistry, advanced analytical science, and computational modeling.
The degradation pathways of penicillins are known to be complex, yielding a "formidable array of degradation-related impurities" with diverse chemical properties. nih.gov Understanding this behavior begins with synthetic chemistry to create and confirm the structures of these impurities. semanticscholar.org This is followed by advanced analytical characterization using techniques like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate structures of unknown impurities detected in stability studies. nih.govarkat-usa.org
Analytical methods, particularly liquid chromatography combined with mass spectrometry (LC-MS), are central to separating and identifying these closely related compounds. biomedres.usresearchgate.net However, the data generated requires sophisticated interpretation. This is where data science and chemometrics become critical, helping to profile and compare complex impurity patterns across different batches and conditions. nih.govoup.com Furthermore, computational tools like quantitative structure-retention relationship (QSRR) models can be developed to predict the chromatographic behavior of potential but yet undetected impurities, guiding method development to ensure these impurities can be separated if they form. researchgate.netnih.gov This synergistic approach, combining predictive modeling with empirical analysis, ensures a more thorough and robust impurity control strategy, which is fundamental to the safety and efficacy of complex pharmaceutical products.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Desmethyl Nafcillin Sodium Salt to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols for β-lactam antibiotics, with strict control of reaction conditions (e.g., pH, temperature). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For new derivatives, elemental analysis and mass spectrometry are mandatory to confirm molecular composition . Experimental details must be documented in the main text or supplementary materials to enable replication, including solvent systems, purification steps, and spectral data .
Q. Which analytical techniques are most reliable for verifying the purity and stability of this compound in solution?
- Methodological Answer : Use HPLC-UV with a C18 column and mobile phase optimized for β-lactams (e.g., acetonitrile-phosphate buffer). Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% relative humidity). For quantification, validate the method for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) . Include pH monitoring and particulate analysis for parenteral formulations .
Advanced Research Questions
Q. How can researchers design robust stability studies for this compound under clinical storage conditions?
- Methodological Answer : Conduct real-time (e.g., 6 weeks at 2–8°C) and accelerated stability tests (25°C/60% RH). Assess critical parameters:
- Chemical stability : HPLC quantification of active pharmaceutical ingredient (API) degradation.
- Physical stability : Visual inspection for precipitation and pH drift.
- Container compatibility : Test leaching from infusion devices using inductively coupled plasma mass spectrometry (ICP-MS) for sodium content .
Q. What experimental strategies resolve contradictions in β-lactamase inhibition data for this compound across studies?
- Methodological Answer :
- Standardize assay conditions : Use a fixed bacterial strain (e.g., Staphylococcus aureus ATCC 29213) and consistent inoculum size (e.g., 0.5 McFarland).
- Control for sodium interference : Compare free acid vs. sodium salt forms, as sodium content (e.g., 65.8 mg/g in nafcillin) may affect ionic strength and enzyme kinetics .
- Meta-analysis : Apply systematic review protocols to reconcile data, excluding studies with non-standardized methodologies or commercial-only formulations .
Q. How should pharmacokinetic studies account for the sodium content in this compound when modeling tissue distribution?
- Methodological Answer :
- Dose adjustment : Calculate equivalents of free acid and sodium salt forms using molar ratios. For example, 1 g of nafcillin sodium contains 2.9 mEq sodium, which may require adjustment in patients with renal impairment .
- Compartmental modeling : Incorporate sodium’s impact on volume of distribution (Vd) and clearance (CL) using non-linear mixed-effects modeling (NONMEM) .
Q. What are the best practices for validating this compound’s bioactivity in resistant bacterial strains?
- Methodological Answer :
- Minimum inhibitory concentration (MIC) assays : Use broth microdilution per CLSI guidelines. Include control strains with known susceptibility profiles.
- Genotypic validation : Perform PCR for mecA gene detection in methicillin-resistant Staphylococcus aureus (MRSA) to confirm resistance mechanisms .
- Synergy studies : Test combination therapies (e.g., with aminoglycosides) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Methodological Notes
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: limit main text to 5 compounds, with extended data in supplementary files .
- Ethical Compliance : For in vivo studies, obtain IRB approval and document sodium-related risks (e.g., fluid retention in geriatric populations) in consent forms .
- Statistical Rigor : Use pre-registered protocols on platforms like Open Science Framework to mitigate bias in stability or pharmacodynamic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
